molecular formula C16H22N2O3S B2727337 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 941885-93-4

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2727337
CAS No.: 941885-93-4
M. Wt: 322.42
InChI Key: RMGDFQDNGHOEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a cyclohexanecarboxamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. Its distinct structure makes it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Isothiazolidinone Ring: The initial step involves the synthesis of the isothiazolidinone ring. This can be achieved by reacting a suitable amine with sulfur dioxide and an oxidizing agent to form the 1,1-dioxidoisothiazolidin-2-yl group.

    Attachment to the Phenyl Ring: The next step is the attachment of the isothiazolidinone ring to a phenyl ring. This can be done through a nucleophilic aromatic substitution reaction, where the phenyl ring is activated by a leaving group such as a halide.

    Formation of the Cyclohexanecarboxamide Group: Finally, the cyclohexanecarboxamide group is introduced through an amide coupling reaction. This involves reacting the substituted phenyl compound with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized further, particularly at the sulfur atom in the isothiazolidinone ring, potentially forming sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the cyclohexanecarboxamide moiety, leading to the formation of alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isothiazolidinone ring, in particular, may interact with thiol groups in proteins, affecting their function. Additionally, the cyclohexanecarboxamide moiety can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)boronic acid: Shares the isothiazolidinone ring but differs in the functional group attached to the phenyl ring.

    N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)methanamine: Similar structure but with a methanamine group instead of a cyclohexanecarboxamide group.

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclohexanecarboxamide is unique due to the combination of the isothiazolidinone ring and the cyclohexanecarboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c19-16(13-5-2-1-3-6-13)17-14-7-9-15(10-8-14)18-11-4-12-22(18,20)21/h7-10,13H,1-6,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGDFQDNGHOEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.